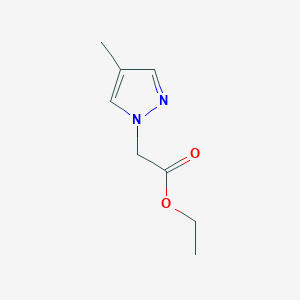

ethyl (4-methyl-1H-pyrazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

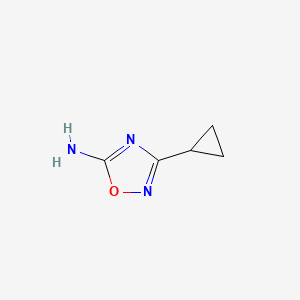

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. This compound is not directly mentioned in the provided papers, but related compounds with pyrazole structures have been synthesized and studied for various properties and applications, including their potential use in pharmaceuticals, agriculture, and materials science .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized through a 3+2 annulation method using (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation, which significantly reduced reaction times . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined and found to crystallize in the monoclinic system with specific unit cell parameters . These techniques provide detailed information about the arrangement of atoms within the molecule and the types of intermolecular interactions present, such as hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation, as seen in the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride to yield acetylated products . The reactivity of these compounds can be influenced by the choice of solvent, temperature, and presence of catalysts, leading to the formation of different products . These reactions are important for modifying the chemical and physical properties of the pyrazole derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's electron distribution, as indicated by HOMO/LUMO analysis and Mulliken population analysis . These properties are crucial for understanding the reactivity and potential applications of the compounds. Additionally, the solubility, melting point, and stability of these compounds can be studied using techniques like thermogravimetric analysis . The antioxidant properties of some pyrazole derivatives have also been evaluated, demonstrating their potential in medicinal chemistry .

科学的研究の応用

Antimicrobial Activity

The synthesis of new derivatives using ethyl (4-methyl-1H-pyrazol-1-yl)acetate has been explored for antimicrobial applications. For instance, the compound has been used to create new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, which have shown significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, comparing favorably with standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Novel Pharmaceutical Compounds

This compound serves as a precursor in synthesizing complex molecules with potential pharmaceutical applications. Research has demonstrated its utility in creating new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which are of interest due to their pharmacological properties (Abdelhamid & Afifi, 2010).

Synthesis of Complex Heterocyclic Structures

The compound has also been instrumental in synthesizing ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a one-pot condensation reaction, contributing to the development of materials with detailed structural analysis provided by single-crystal X-ray diffraction studies. Such research aids in the understanding of molecular geometry and electronic structures, offering insights into designing materials with desired properties (Viveka et al., 2016).

作用機序

Target of Action

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a complex compound with potential biological activity. Pyrazole derivatives, which include this compound, have been found to interact with various biological targets .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways .

Result of Action

Pyrazole derivatives have been reported to have various biological activities .

特性

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-7(2)4-9-10/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLOOZLDNTYMKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591295 |

Source

|

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179961-81-9 |

Source

|

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)